molecular formula C19H21Cl4N3 B2438847 1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride CAS No. 334974-44-6

1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride

Cat. No. B2438847
CAS RN: 334974-44-6
M. Wt: 433.2
InChI Key: OACPZECRJPFCFG-UHFFFAOYSA-N
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Description

“1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance . The Fischer indole synthesis is one method used to create indole derivatives . In one study, a new series of 1,4-disubstituted-1,2,3-triazole and 2,5-disubstituted oxadiazole tethered indole compounds were synthesized .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, FT–IR, mass and elemental analysis . The structure of the indole moiety is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives show a broad range of chemical reactions. They are known for their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The molecular weight of a similar compound, “1H-1,2,4-Triazole-1-ethanol, β-((2,4-dichlorophenyl)methyl)-α-(1,1 …”, is 328.237 .

Scientific Research Applications

Cognitive Disorders Treatment

Indole derivatives, including those similar to 1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-, dihydrochloride, have been studied for their potential in treating cognitive disorders. For instance, Nirogi et al. (2016) synthesized a series of 1H-indole derivatives as 5-HT6 receptor (5-HT6R) ligands, showing promising results for cognitive improvement (Nirogi et al., 2016).

Alzheimer's Disease Research

A derivative of 1h-Indole, identified as SUVN-502, was found to be effective in Alzheimer's disease treatment due to its high affinity for human 5-HT6R and selectivity over other target sites (Nirogi et al., 2017).

Antidepressant Candidate

The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which shares a similar structure, was investigated as an antidepressant drug candidate (Anderson et al., 1997).

Dopamine D-2 and Serotonin 5-HT2 Antagonism

Research by Perregaard et al. (1992) on indoles with similar structures demonstrated potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential in treating conditions related to these pathways (Perregaard et al., 1992).

Cytotoxicity in Cancer Research

Compounds structurally related to 1h-Indole have shown significant cytotoxicity against liver and colon cancer cell lines, indicating potential in cancer therapy (Akkoç et al., 2012).

Metabolism in Dopamine Antagonists

A study on the metabolism of L-745,870, a compound with structural similarities, in various species highlighted the presence of major metabolic pathways, relevant for developing dopamine antagonists (Zhang et al., 2000).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. For example, SB-216763, a small molecule that competes with ATP, potently inhibits the activity of α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Safety and Hazards

The safety and hazards of indole derivatives can vary depending on the specific compound and its concentration. Some indole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for the study of indole derivatives are vast due to their wide range of biological activities and their potential for drug development . Ongoing research is focused on the synthesis of novel indole derivatives and the investigation of their biological activities .

properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3.2ClH/c20-16-5-4-14(12-17(16)21)13-23-8-10-24(11-9-23)19-3-1-2-18-15(19)6-7-22-18;;/h1-7,12,22H,8-11,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACPZECRJPFCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC4=C3C=CN4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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